N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
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Overview
Description
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling with Benzamide: The final step involves coupling the quinazoline derivative with 3-chlorophenylamine and benzoyl chloride under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinazoline N-oxides or benzamide derivatives with oxidized side chains.
Reduction: Aminoquinazoline derivatives or reduced benzamide products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is often studied for its ability to modulate biological pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with molecular targets implicated in various diseases, such as cancer and inflammatory disorders, makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as kinases or receptors. By binding to these targets, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth, survival, and differentiation. This inhibition can result in the suppression of tumor growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific substitution pattern on the quinazoline core and the benzamide moiety. This unique structure may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O/c1-18-13-14-25-24(15-18)26(19-7-3-2-4-8-19)33-28(32-25)31-22-11-5-9-20(16-22)27(34)30-23-12-6-10-21(29)17-23/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTXLOZXEOZUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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